molecular formula C14H14N2O3 B11784641 4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11784641
M. Wt: 258.27 g/mol
InChI Key: JBMGTGDXCULCJI-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that features a fused furo-pyrimidine ring system

Preparation Methods

The synthesis of 4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable aldehyde with a pyrimidine derivative, followed by cyclization to form the furo-pyrimidine ring system. Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other furo-pyrimidine derivatives and related heterocyclic systems. Compared to these, 4-(2,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione may exhibit unique properties due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. Examples of similar compounds include:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C14H14N2O3/c1-7-3-4-9(8(2)5-7)12-11-10(6-19-13(11)17)15-14(18)16-12/h3-5,12H,6H2,1-2H3,(H2,15,16,18)

InChI Key

JBMGTGDXCULCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2C3=C(COC3=O)NC(=O)N2)C

Origin of Product

United States

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